(3R,4S)-4-fluoro-N-(4-methylphenyl)oxolan-3-amine
Overview
Description
(3R,4S)-4-fluoro-N-(4-methylphenyl)oxolan-3-amine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Analysis and Synthesis
Chiral Resolution Reagents : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a fluorinated compound, has been identified as a versatile reagent for analyzing scalemic mixtures of amines. This reagent facilitates the straightforward identification and quantification of diastereomeric products via NMR and HPLC, underscoring the utility of fluorinated compounds in chiral analysis and synthesis (Rodríguez-Escrich et al., 2005).
Catalysis
Hydroamination Catalysis : Research into organolanthanide-catalyzed hydroamination showcases the utility of fluorinated aromatics and amines in facilitating regioselective additions to alkenes and alkynes. These catalyst systems enable the synthesis of various amine derivatives, highlighting the role of fluorinated components in enhancing reaction selectivity and efficiency (Ryu, Li, & Marks, 2003).
Sensor Technology
Fluorescent Detection of Amines : A study on fluorescent light-up detection of amine vapors demonstrates the application of fluorophores for environmental and health monitoring. The research introduces a sensor that can specifically detect amine vapors among various volatile organic compounds, showcasing the potential for fluorinated compounds in developing sensitive and selective chemical sensors (Gao et al., 2016).
Material Science
Biopolymer Resin for Dye Removal : An innovative application of amine-functionalized magnetic biopolymer resins for removing anionic dyes from wastewater illustrates the utility of amine and fluorine functionalities in environmental remediation technologies. These resins exhibit high adsorption capacities, underscoring the potential of fluorinated amines in developing new materials for water treatment (Song et al., 2016).
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-(4-methylphenyl)oxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-8-2-4-9(5-3-8)13-11-7-14-6-10(11)12/h2-5,10-11,13H,6-7H2,1H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRBITCYKFKNPT-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2COCC2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N[C@@H]2COC[C@H]2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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